Butyl undecanoate

Mosquito repellent Biting deterrence Aedes aegypti

Butyl undecanoate (CAS 10580-24-2), systematically named butyl undecanoate or undecanoic acid butyl ester, is a saturated fatty acid ester with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.4 g/mol. It belongs to the class of medium- to long-chain alkyl undecanoates, a homologous series encompassing methyl, ethyl, propyl, and pentyl undecanoate esters.

Molecular Formula C15H30O2
Molecular Weight 242.4 g/mol
CAS No. 10580-24-2
Cat. No. B083203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl undecanoate
CAS10580-24-2
SynonymsUndecanoic acid butyl ester
Molecular FormulaC15H30O2
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OCCCC
InChIInChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3
InChIKeyLZOLAOIYCPZECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Undecanoate (CAS 10580-24-2): Sourcing Specifications and Baseline Identity


Butyl undecanoate (CAS 10580-24-2), systematically named butyl undecanoate or undecanoic acid butyl ester, is a saturated fatty acid ester with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.4 g/mol [1]. It belongs to the class of medium- to long-chain alkyl undecanoates, a homologous series encompassing methyl, ethyl, propyl, and pentyl undecanoate esters. Its primary documented applications fall within the domains of fragrance formulation, flavour chemistry, and as a structural analog in bioactivity studies, particularly as a mosquito biting deterrent [2].

Fragrance and flavour formulation studies
Insect repellent bioactivity research
Alkyl undecanoate structure-activity relationship (SAR) reference

Butyl Undecanoate Procurement Risks: Why Structural Analogs Cannot Be Interchanged


Within the alkyl undecanoate homologous series, variations in the alcohol-derived ester chain length produce substantial and quantifiable differences in bioactivity potency, physicochemical properties, and organoleptic profile. As demonstrated by Cantrell et al. (2021), the minimum effective dose (MED) for mosquito biting deterrence more than doubles when moving from the butyl ester to the methyl ester [1]. Concomitantly, boiling point, logP, and vapour pressure shift materially with each methylene unit added to the ester moiety, directly impacting formulation volatility, solvent compatibility, and process engineering parameters [2]. Generic interchange—simply substituting one alkyl undecanoate for another—without acknowledging these quantitative distinctions risks functional underperformance in bioactivity applications and batch-to-batch inconsistency in fragrance or flavour formulations.

Bioactivity potency shift

Deterrence endpoint may vary with ester chain length; methyl undecanoate may not reproduce the reported MED profile of butyl undecanoate.

Volatility and partitioning mismatch

Boiling point, vapour pressure, and logP differ substantially across alkyl undecanoates, altering headspace performance and oil-phase formulation fit.

Regulatory and safety profile divergence

Saturated vs unsaturated backbone confers distinct FEMA status, use limits, and reported toxicological classification; butyl 10-undecenoate is not interchangeable.

Quantitative Differentiation of Butyl Undecanoate (CAS 10580-24-2) Versus Key Analogs


Two-Fold Superiority in Mosquito Biting Deterrence Potency Over Methyl Undecanoate

In an in vitro Ali and Khan (A&K) bioassay against Aedes aegypti, butyl undecanoate exhibited a Minimum Effective Dose (MED) of 12.5 µg/cm², representing a two-fold improvement in potency compared to methyl undecanoate, which registered an MED of 25 µg/cm² [1]. Both compounds were tested under identical assay conditions, and the difference is directly attributable to the extended ester alkyl chain length. The free acid, undecanoic acid, was more potent still (MED 3.125 µg/cm²), but among the synthetic ester analogs, the butyl ester was the most active.

MED comparison
Head-to-head
12.5 vs 25 µg/cm² (butyl vs methyl)
Reported lower MED in Aedes aegypti bioassay
Equivalent BDI to DEET in K&D assay; A&K in vitro system
Mosquito repellent Biting deterrence Aedes aegypti MED

Boiling Point Differentiation Within the Alkyl Undecanoate Series

Butyl undecanoate has a predicted boiling point of approximately 290.3 °C at 760 mmHg , substantially higher than the shorter-chain methyl undecanoate (247–249 °C) and ethyl undecanoate (263.5–265.5 °C) , yet lower than the longer-chain pentyl undecanoate (305.5 °C) . This 40–43 °C boiling point elevation relative to methyl undecanoate reflects a meaningful difference in vapour pressure and evaporation rate, directly influencing headspace concentration in fragrance applications and thermal stability during high-temperature processing.

Boiling point
Reported
~290.3 °C (760 mmHg)
Higher distillation cut-point context
~43 °C above methyl undecanoate; estimated values
Boiling point Distillation Volatility Process engineering

Lipophilicity (logP) Differentiation and Formulation Compatibility

The estimated octanol-water partition coefficient (logP) for butyl undecanoate is approximately 5.90–6.39 [1][2], indicating markedly higher lipophilicity compared to methyl undecanoate (logP ~4.86) [3] and ethyl undecanoate (logP ~5.49) [4]. This logP differential of approximately one full unit between butyl and methyl undecanoate corresponds to a roughly 10-fold difference in lipid-phase partitioning, which can significantly affect membrane permeability, dermal absorption kinetics, and compatibility with oil-phase fragrance or cosmetic carrier systems.

logP differentiation
Reported
5.9–6.4 (butyl) vs ~4.86 (methyl)
~1 log-unit higher lipid partitioning
Estimated XlogP3/EPI Suite; affects oil-phase formulation context
logP Lipophilicity Solubility Formulation Partition coefficient

Vapour Pressure and Volatility: Implications for Fragrance Longevity

Butyl undecanoate has an estimated vapour pressure of approximately 0.002 mmHg at 25 °C [1][2], substantially lower than methyl undecanoate's estimated vapour pressure of 0.027 mmHg at 25 °C [3]. This represents a greater than 13-fold lower volatility for the butyl ester compared to the methyl ester. Such a pronounced difference in vapour pressure translates into slower evaporation kinetics and extended fragrance substantivity on skin or in ambient diffusion applications.

Vapour pressure
Reported
~0.002 mmHg at 25 °C
Low headspace volatility context
>13-fold lower than methyl undecanoate; estimated values
Vapour pressure Volatility Fragrance longevity Headspace

Unsaturated Versus Saturated Backbone: Divergent Safety, Regulatory, and Organoleptic Profiles

Butyl undecanoate (C₁₅H₃₀O₂, saturated) is chemically distinct from butyl 10-undecenoate (butyl undecylenate, CAS 109-42-2, C₁₅H₂₈O₂, unsaturated). The unsaturated analog carries a terminal double bond, conferring a different reactivity profile, a distinct FEMA GRAS designation (FEMA 2216 for the unsaturated form) with specific use-level limits in food categories (e.g., beverages 0.90 mg/kg, baked goods 7.8 mg/kg, chewing gum up to 60 mg/kg) [1], and an organoleptic profile described as fatty, buttery, wine-like, and floral —in contrast to the waxy, fruity, cognac-like notes reported for the saturated undecanoate esters. Critically, butyl 10-undecenoate is classified as a mild skin irritant (rabbit LD50 skin >5 g/kg) and emits acrid smoke upon thermal decomposition [2].

Backbone saturation
Reported
Saturated vs unsaturated (butyl 10-undecenoate)
Distinct regulatory and safety-classification differentiation
FEMA GRAS status; skin irritant profile differs
Saturated Unsaturated GRAS FEMA Organoleptic

Selectivity in Synthetic Routes: Evidence from Catalytic Esterification

In a catalytic esterification process employing formic acid ester intermediates, the reaction yielded n-butyl undecanoate with a selectivity of 13% alongside a dominant 87% selectivity for n-butyl 2-methyldecanoate, at a conversion of 64% . While this selectivity data is reported without a direct comparator (i.e., the selectivities for methyl or ethyl undecanoate under identical conditions are not available in the same study), it provides a quantitative baseline for the yield landscape of butyl undecanoate synthesis that is directly relevant to process chemists evaluating alternative synthetic routes.

Synthesis selectivity
Data to verify
13% selectivity for butyl undecanoate
Supports process optimization review
Formic acid ester route; no parallel comparator available
Synthesis selectivity Catalytic esterification Formic acid ester Reaction engineering

Evidence-Backed Butyl Undecanoate Application Scenarios for Scientific and Industrial Procurement


Mosquito Repellent Development: Higher Potency, Lower Loading

Based on the two-fold superior MED (12.5 vs 25 µg/cm²) demonstrated in the A&K bioassay against Aedes aegypti [1], butyl undecanoate enables formulation at half the active concentration required for methyl undecanoate while maintaining equivalent biting deterrence efficacy. This reduced loading is particularly advantageous for topical repellent formulations where minimizing dermal exposure to synthetic actives is a regulatory and consumer preference priority.

Fragrance Base-Note and Fixative Component

The combination of high boiling point (~290 °C) , low vapour pressure (~0.002 mmHg at 25 °C) [2], and high logP (~5.9–6.4) [2] positions butyl undecanoate as a candidate base-note or fixative ester in fragrance compositions. Its >13-fold lower volatility compared to methyl undecanoate translates into longer headspace persistence, making it functionally distinct from lighter alkyl undecanoates that evaporate more rapidly as top-note volatiles.

Oil-Phase Cosmetic and Personal Care Carrier

The high lipophilicity (logP ~5.9–6.4) [2] and estimated water solubility in the sub-mg/L range [3] make butyl undecanoate highly compatible with anhydrous oil-phase cosmetic formulations, including body oils, hair serums, and fragrance oils. Its saturated backbone distinguishes it from the unsaturated analog butyl 10-undecenoate, which carries a distinct regulatory profile with FEMA GRAS use limits that may not be applicable to the saturated ester .

Structure-Activity Relationship (SAR) Reference Compound in Bioactivity Studies

As the most active synthetic ester in the Cantrell et al. (2021) alkyl undecanoate series [1], butyl undecanoate serves as a benchmark compound for SAR studies investigating the influence of ester chain length on mosquito chemoreception and biting deterrence. Its precisely defined MED of 12.5 µg/cm² provides a reproducible quantitative reference point against which novel analogs and formulations can be benchmarked.

Application
Selection Property
Validation Focus
Mosquito repellent research
Chain-length-dependent deterrence potency
MED bioassay review and formulation loading context
Fragrance base-note formulation
Low vapour pressure and high boiling point profile
Headspace persistence and substantivity evaluation
Oil-phase cosmetic carrier studies
High lipophilicity and saturated backbone
Anhydrous compatibility and regulatory differentiation from unsaturated analog
SAR reference in bioactivity
Defined MED in alkyl undecanoate series
Bioassay benchmarking and analog comparison
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